Superior Speed and Magnitude of Response vs. Atomoxetine in ADHD Patients Unresponsive to Methylphenidate
In a 9-week head-to-head, randomized, double-blind, phase IIIb study (SPD489-317) of children and adolescents aged 6-17 with ADHD who had an inadequate response to methylphenidate, LDX demonstrated superior efficacy to atomoxetine (ATX) [1]. The median time to first clinical response was significantly shorter for LDX (12.0 days) compared to ATX (21.0 days) [1]. The least-squares mean change in ADHD-RS-IV total score difference between LDX and ATX was -6.5 points (effect size 0.56) in favor of LDX [2].
| Evidence Dimension | Median time to first clinical response (days) and proportion of responders at Week 9 |
|---|---|
| Target Compound Data | Median time to response: 12.0 days (95% CI 8.0-16.0). Proportion of responders at Week 9: 81.7% (95% CI 75.0-88.5). LS mean ADHD-RS-IV change: -6.5 points vs. ATX. |
| Comparator Or Baseline | Atomoxetine (ATX): Median time to response: 21.0 days (95% CI 15.0-23.0). Proportion of responders at Week 9: 63.6% (95% CI 55.4-71.8). |
| Quantified Difference | Median time reduction by 9.0 days (p=0.001). Responder rate difference is 18.1 percentage points (p=0.001). |
| Conditions | 9-week, randomized, double-blind, active-controlled study (NCT01106430). Patients aged 6-17 years with at least moderately symptomatic ADHD and previous inadequate response to methylphenidate. |
Why This Matters
In a clinical population already identified as difficult-to-treat (prior MPH failure), a faster time to response and a higher likelihood of improvement provide crucial clinical differentiation, directly impacting treatment planning and patient outcomes.
- [1] Dittmann RW, et al. Efficacy and safety of lisdexamfetamine dimesylate and atomoxetine in the treatment of ADHD: a head-to-head, randomized, double-blind, phase IIIb study. 2023. NCT01106430. View Source
- [2] Dittmann RW, et al. Treatment response and remission in a double-blind, randomized, head-to-head study of lisdexamfetamine dimesylate and atomoxetine in children and adolescents with ADHD. 2023. NCT01106430. View Source
